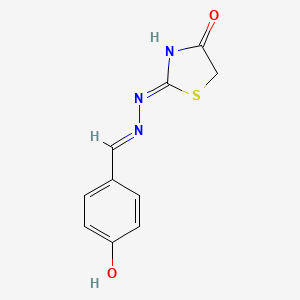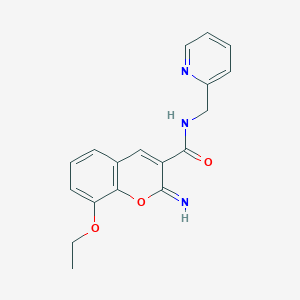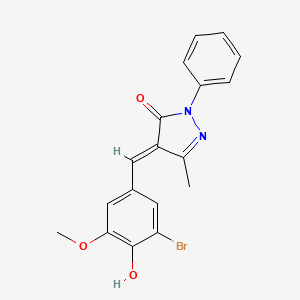![molecular formula C18H17FN4O2S B6065864 N-{5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-fluorophenyl)urea](/img/structure/B6065864.png)
N-{5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-fluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a thiadiazole ring, a urea linkage, and a fluorophenyl group. Thiadiazoles are heterocyclic compounds that contain sulfur and nitrogen in the ring. They are known for their wide range of biological activities . Ureas are functional groups consisting of a carbonyl group flanked by two amine groups. They are often used in the synthesis of pharmaceuticals . Fluorophenyl groups are aromatic rings with a fluorine substitution, which can affect the reactivity and properties of the compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiadiazole ring, the urea linkage, and the fluorophenyl group. The electron-withdrawing nature of the fluorine atom could have significant effects on the chemical behavior of the compound .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the thiadiazole ring might undergo reactions typical of heterocycles, while the urea linkage could participate in hydrolysis reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and affect its polarity .Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-[5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2S/c1-11-7-8-15(12(2)9-11)25-10-16-22-23-18(26-16)21-17(24)20-14-6-4-3-5-13(14)19/h3-9H,10H2,1-2H3,(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNRKIARNDBMKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=NN=C(S2)NC(=O)NC3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 2-{[(2,4-dibromophenoxy)acetyl]amino}-5,6,7,8,9,10-hexahydro-4H-cyclonona[b]thiophene-3-carboxylate](/img/structure/B6065782.png)

![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6065789.png)

![5,5'-(1,4-butanediyl)bis{4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol}](/img/structure/B6065810.png)
![1-[(2-butyl-1H-imidazol-4-yl)methyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]-3-piperidinamine](/img/structure/B6065815.png)
![N-{3-[acetyl(methyl)amino]phenyl}-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B6065821.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B6065827.png)
![ethyl 3-(2-methylbenzyl)-1-[(4-pyridinylthio)acetyl]-3-piperidinecarboxylate](/img/structure/B6065835.png)
![4-{[(4-{2-hydroxy-3-[isopropyl(methyl)amino]propoxy}-3-methoxybenzyl)amino]methyl}-1(2H)-phthalazinone](/img/structure/B6065857.png)
![2-[2-amino-1-(2-ethylphenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]-4(3H)-quinazolinone](/img/structure/B6065861.png)
![7-(2-fluorobenzyl)-2-[(methylthio)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6065869.png)
![6-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-(1,1-dioxidotetrahydro-3-thienyl)-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6065874.png)

